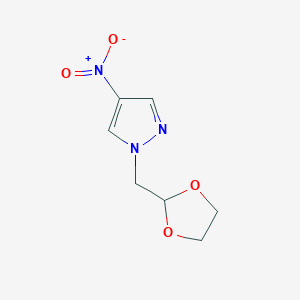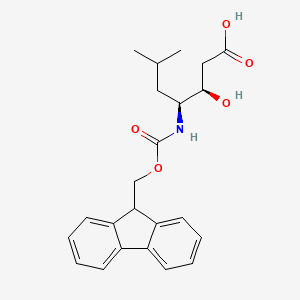
Pyridazine-3,4-dicarboxylic acid diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazine-3,4-dicarboxylic acid diamide, also known as PDCAD, is a heterocyclic compound derived from the pyridine family. It is a colorless solid that is highly soluble in water and organic solvents. PDCAD is widely used in scientific research due to its ability to form strong hydrogen bonds and its ability to act as a proton acceptor. It is also used in the synthesis of other compounds and in the production of pharmaceuticals and agrochemicals.
科学研究应用
Pyridazine-3,4-dicarboxylic acid diamide is widely used in scientific research due to its ability to form strong hydrogen bonds and its ability to act as a proton acceptor. It is used in the synthesis of other compounds, such as pyridazinone and pyridazinone derivatives. It is also used in the production of pharmaceuticals and agrochemicals. This compound is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
作用机制
Pyridazine-3,4-dicarboxylic acid diamide acts as a proton acceptor, which means that it can accept protons from other molecules. This allows this compound to form strong hydrogen bonds with other molecules, which makes it ideal for use in scientific research. This compound also has the ability to interact with enzymes, which makes it useful for studying enzyme-catalyzed reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, including E. coli and Salmonella. It has also been shown to inhibit the growth of certain fungi, including Candida albicans. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
Pyridazine-3,4-dicarboxylic acid diamide has several advantages when used in laboratory experiments. It is highly soluble in both water and organic solvents, which makes it easy to work with. It is also relatively inexpensive, which makes it an attractive option for research purposes. However, this compound is not very stable in the presence of light and heat, which can limit its use in some experiments.
未来方向
The use of Pyridazine-3,4-dicarboxylic acid diamide in scientific research is still in its early stages, and there are many potential future directions for its use. For example, studies could be conducted to further explore its potential biochemical and physiological effects, as well as its potential use in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as pyridazinone and pyridazinone derivatives. Finally, further research could be conducted to explore its potential use in the study of enzyme-catalyzed reactions and the structure and function of proteins.
合成方法
Pyridazine-3,4-dicarboxylic acid diamide can be synthesized using two different methods. The first method is a nucleophilic substitution reaction, in which a nucleophile is added to the pyridine ring to form a new ring structure. This method is generally used when the desired product is a substituted pyridine. The second method is a condensation reaction, in which two molecules are reacted together to form a new product. This method is generally used when the desired product is a heterocyclic compound.
属性
IUPAC Name |
pyridazine-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHVDZCCUMECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)





